



Application Notes and Protocols for Radiolabeling PNT2001 with Actinium-225

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Compound of Interest		
Compound Name:	PNT2001	
Cat. No.:	B15602923	Get Quote

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Introduction

Targeted alpha therapy (TAT) is a rapidly advancing modality in cancer treatment, utilizing alpha-emitting radionuclides to deliver highly potent and localized cytotoxic radiation to tumor cells.[1] Actinium-225 (225Ac) is a particularly promising radionuclide for TAT due to its high linear energy transfer and a decay chain that releases four high-energy alpha particles, maximizing therapeutic impact.[1] **PNT2001** is a next-generation, prostate-specific membrane antigen (PSMA)-targeted radioligand therapy developed by POINT Biopharma, now part of Eli Lilly and Co.[2][3] The ligand, PSMA-62, is optimized for use with 225Ac and has shown promise in preclinical studies.[4][5]

Preclinical models of ²²⁵Ac-**PNT2001** have demonstrated increased internalization by tumor cells compared to first-generation ligands.[5] They have also shown more precise tumor targeting in vivo, characterized by high tumor retention, rapid renal clearance, and decreased kidney uptake.[5] These characteristics lead to a promising safety profile and compelling therapeutic activity, including the suppression of tumor growth and metastases in murine models.[5][6] ²²⁵Ac-**PNT2001**, also known as LY4181530, is currently being evaluated in Phase I/II clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC) and oligometastatic hormone-sensitive prostate cancer (OmHSPC) (NCT06229366).[7][8]

This document provides a representative protocol for the radiolabeling of a **PNT2001**-like PSMA ligand with Actinium-225.



Disclaimer: The following protocol is a representative method based on established procedures for radiolabeling PSMA ligands with Actinium-225. The exact, proprietary radiolabeling protocol for **PNT2001** has not been publicly disclosed. This information is intended for research and informational purposes only.

Quantitative Data Summary

The following tables summarize key quantitative data related to Actinium-225 and the **PNT2001** ligand based on available preclinical data and general knowledge.

Table 1: Properties of ²²⁵Ac and **PNT2001** Ligand

Parameter	Value/Description	Reference
Radionuclide	Actinium-225 (²²⁵ Ac)	[1]
Half-life	9.92 days	[1]
Emissions	Alpha (α) particles (4 per decay chain), Beta (β) particles, Gamma (γ) photons	[1]
Alpha Energy Range	5.8 to 8.4 MeV	[9]
Tissue Penetration	47 - 85 μm	[9]
Targeting Ligand	PNT2001 (PSMA-62)	[4]
Target	Prostate-Specific Membrane Antigen (PSMA)	[2][9]
Chelator	While not explicitly stated for PNT2001, DOTA and macropa are common for ²²⁵ Ac.[1] Macropa-derived chelators allow for mild labeling conditions (room temperature). [1][10]	N/A
Affinity (IC50)	3.1 nM (for the PNT2001 ligand)	[6]



Table 2: Preclinical Biodistribution and Efficacy of ²²⁵Ac-PNT2001

Parameter	Result	Model System	Reference
Tumor Retention (¹⁷⁷ Lu-PNT2001)	13.03 %ID/g at 24h	LNCaP mice	[6]
Kidney Uptake (177Lu- PNT2001)	14.45 %ID/g at 24h	LNCaP mice	[6]
Tumor/Kidney Ratio (177Lu-PNT2001)	0.902	LNCaP mice	[6]
In Vivo Efficacy (²²⁵ Ac-PNT2001)	Dose-dependent tumor regression	LNCaP xenografts	[6]
Survival	5 of 6 mice achieved >100 days survival	LNCaP xenografts (40 kBq dose)	[6]

Experimental Protocols Representative Radiolabeling Protocol for ²²⁵Ac-PSMA-62

This protocol describes a representative method for labeling a PSMA-62 ligand, likely conjugated with a chelator such as DOTA or a macropa derivative, with Actinium-225.

Materials and Reagents:

- PNT2001 (PSMA-62) precursor
- Actinium-225 (²²⁵Ac) in dilute HCl
- Sodium Ascorbate Buffer (0.5 M, pH 5.5)
- Sterile, pyrogen-free water for injection
- DTPA solution (50 mM)
- Sterile 0.9% Sodium Chloride for injection



· Metal-free reaction vials and pipette tips

Equipment:

- Calibrated dose calibrator
- Heating block or water bath capable of 90-95°C (if using a DOTA-based chelator)
- Vortex mixer
- pH meter or pH strips
- Radio-TLC scanner
- · Radio-HPLC system with a gamma detector
- · Lead-shielded fume hood

Procedure:

- Preparation:
 - In a lead-shielded fume hood, allow all reagents to reach room temperature.
 - Prepare a solution of the PNT2001 precursor at a concentration of 1 μg/μL in sterile water.
 - In a sterile, pyrogen-free reaction vial, add 100 μL of Sodium Ascorbate Buffer.
- Radiolabeling Reaction:
 - Carefully transfer a predetermined activity of ²²⁵Ac (e.g., 1-10 mCi) to the reaction vial containing the buffer.
 - Add the PNT2001 precursor solution to the vial. A typical molar ratio of ligand to radionuclide is investigated to optimize labeling, but a starting point could be 10-30 nmol of ligand per mCi of ²²⁵Ac.[11]
 - Gently vortex the reaction mixture.



- If using a DOTA-based chelator: Incubate the reaction vial at 90-95°C for 25-30 minutes.
 [11]
- If using a macropa-based chelator: Incubate at room temperature or 37°C for 15-30 minutes.
- After incubation, allow the vial to cool to room temperature.
- Final Formulation:
 - The final product may be diluted with sterile 0.9% Sodium Chloride for injection to the desired final activity concentration.

Quality Control Procedures

Quality control is essential to ensure the purity and safety of the radiopharmaceutical.[13]

- 1. Radiochemical Purity (RCP) by Instant Thin-Layer Chromatography (iTLC)
- Stationary Phase: iTLC-SG strips.
- Mobile Phase: 50 mM DTPA solution.
- Procedure:
 - Spot 1-2 μL of the final product onto the origin of an iTLC strip.
 - Develop the chromatogram in a chamber containing the DTPA mobile phase.
 - In this system, free 225 Ac will migrate with the solvent front (Rf = 1.0), while the labeled 225 Ac-**PNT2001** remains at the origin (Rf = 0).
 - Scan the strip using a radio-TLC scanner to determine the percentage of activity at the origin versus the solvent front.
- Acceptance Criteria: Radiochemical Purity ≥ 95%.[14]
- 2. Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)



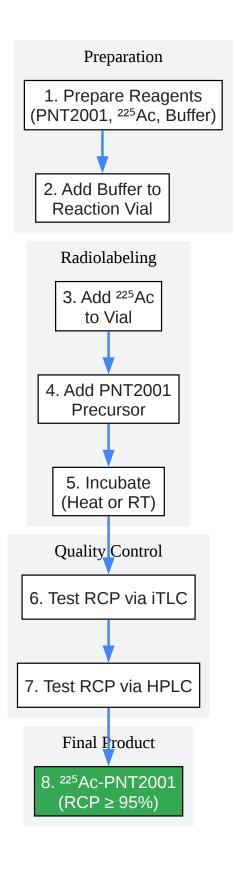
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient system of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
- Detector: UV detector and a series gamma detector.
- Procedure:
 - Inject a small aliquot of the final product into the HPLC system.
 - Elute using a suitable gradient to separate the labeled product from any impurities and free ²²⁵Ac.
 - The retention time of ²²⁵Ac-**PNT2001** should be compared to a non-radioactive standard.
 - Integrate the peaks from the gamma detector to calculate the radiochemical purity.
- Acceptance Criteria: Radiochemical Purity ≥ 95%.

Table 3: Representative Quality Control Specifications

Test	Method	Specification
Appearance	Visual Inspection	Clear, colorless solution
рН	pH meter or strip	5.0 - 6.5
Radionuclidic Purity	Gamma Spectroscopy	≥ 99% ²²⁵ Ac
Radiochemical Purity	iTLC and/or radio-HPLC	≥ 95%
Sterility	USP <71>	Sterile
Bacterial Endotoxins	USP <85>	As per regulatory limits

Visualizations Radiolabeling Workflow



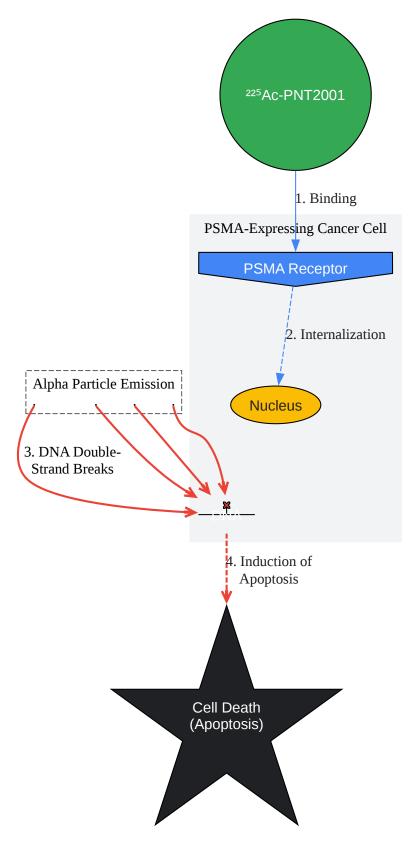


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Caption: Workflow for the radiolabeling of **PNT2001** with Actinium-225.



Mechanism of Action of ²²⁵Ac-PNT2001



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Caption: Targeted delivery and action of ²²⁵Ac-PNT2001 on a cancer cell.

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References

- 1. Actinium-225 targeted alpha particle therapy for prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. PNT-2001 by Eli Lilly and Co for Metastatic Castration-Resistant Prostate Cancer (mCRPC): Likelihood of Approval [pharmaceutical-technology.com]
- 3. 225-Actinium PNT 2001 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. urotoday.com [urotoday.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Point Biopharma describes PSMA radioligand 225Ac-PNT2001 for cancer therapy | BioWorld [bioworld.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. European Nuclear Medicine Guide [nucmed-guide.app]
- 10. Towards Targeted Alpha Therapy with Actinium-225: Chelators for Mild Condition Radiolabeling and Targeting PSMA—A Proof of Concept Study PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-House Preparation and Quality Control of Ac-225 Prostate-Specific Membrane Antigen-617 for the Targeted Alpha Therapy of Castration-Resistant Prostate Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. iaea.org [iaea.org]
- 14. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PMC [pmc.ncbi.nlm.nih.gov]
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